molecular formula C13H19N5 B1364088 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine CAS No. 575461-46-0

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine

Cat. No.: B1364088
CAS No.: 575461-46-0
M. Wt: 245.32 g/mol
InChI Key: KIPAFZNQLYQZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine is a chemical compound of significant interest in chemical and pharmaceutical research. It features a hybrid structure combining substituted pyrimidine and octahydro-benzimidazole rings, which are known to serve as versatile scaffolds in medicinal chemistry. Related aromatic benzimidazole-pyrimidine hybrids have been documented in the literature for their role as organic ligands in coordination chemistry, forming mixed-ligand complexes with various metal ions such as Cu(II), Pd(II), and Ag(I) for potential biomedical applications . These structural motifs are commonly investigated for their diverse biological activities, which can include antimicrobial, anticancer, and antiprotozoal properties, making them valuable pharmacophores in drug discovery . The saturated octahydro-benzimidazole component in this specific compound may confer distinct stereochemical and physicochemical properties compared to its aromatic counterparts, potentially influencing its binding affinity and selectivity towards biological targets or metal ions. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, in the development of coordination complexes, or as a standard in analytical and biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h7,10-11H,3-6H2,1-2H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPAFZNQLYQZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3CCCCC3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound involves constructing the pyrimidine ring substituted at the 4 and 6 positions with methyl groups and linking it via an amino nitrogen to a benzimidazole moiety that is partially saturated (octahydro indicates saturation of the benzimidazole ring system). The key synthetic steps generally include:

  • Formation of the substituted pyrimidine core.
  • Preparation of the benzimidazole or octahydrobenzimidazole precursor.
  • Coupling of the pyrimidine and benzimidazole units through an amino linkage.
  • Final purification and characterization.

Pyrimidine Core Synthesis

The 4,6-dimethylpyrimidin-2-amine scaffold is typically synthesized via cyclization reactions involving malonic acid derivatives and substituted guanidine salts. A representative industrially viable method includes:

  • Reacting dimethyl malonate with a disubstituted methyleneguanidine salt under basic conditions (e.g., sodium methoxide in methanol).
  • Performing cyclization and methylation reactions under reflux and pressure conditions to form 2-amino-4,6-dimethylpyrimidine intermediates with high yield and purity (over 90%).

This method is favored for its simplicity, cost-effectiveness, and environmental compatibility, making it suitable for scale-up.

Benzimidazole Derivative Preparation

The octahydro-2H-benzimidazole fragment is prepared by hydrogenation or reduction of benzimidazole derivatives or by direct synthesis of saturated benzimidazole rings through cyclization of o-phenylenediamine derivatives with appropriate aldehydes or nitriles.

Coupling to Form the Target Compound

The coupling between the pyrimidine and benzimidazole moieties to form the N-(octahydro-2H-benzimidazol-2-ylidene) linkage is achieved via:

  • Copper-catalyzed C–N coupling reactions using 2-(2-bromovinyl)benzimidazoles and cyanamide or related aminating agents under microwave irradiation or thermal conditions in polar aprotic solvents like dimethylformamide (DMF).
  • The reaction proceeds through intermolecular C–N bond formation, followed by cyclization and tautomerization to yield the fused pyrimidine-benzimidazole structure.
  • Catalysts such as CuI and bases like potassium phosphate are employed, with microwave irradiation enhancing reaction rates and yields (typically moderate to good yields, 50–80%).

Metal Complexation (Optional)

For applications involving metal complexes of the ligand, the prepared ligand is reacted with metal salts (e.g., Cu(II), VO(II), Ag(I), Pd(II)) in suitable solvents to form chelates. Characterization confirms coordination through nitrogen atoms with geometries depending on the metal ion.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrimidine core synthesis Dimethyl malonate + disubstituted methyleneguanidine salt, NaOMe/MeOH, reflux at 60-65°C, pressure 0.4-0.6 MPa 91.3 High purity (99.6%), industrially scalable
Benzimidazole derivative prep Hydrogenation of benzimidazole or cyclization of o-phenylenediamine derivatives Variable Standard methods for saturated benzimidazole
C–N coupling & cyclization 2-(2-bromovinyl)benzimidazole + cyanamide, CuI catalyst, K3PO4 base, DMF, microwave 100 °C, 1 h 50–80 Microwave irradiation accelerates reaction
Metal complexation (optional) Ligand + metal salts (Cu, VO, Ag, Pd), solvent, ambient or reflux conditions N/A Forms stable chelates, characterized by FT-IR, NMR, UV-Vis

Research Findings and Characterization

  • Spectroscopic Analysis: FT-IR, NMR, Mass Spectrometry, and UV-Vis confirm the structure and purity of the synthesized compound and its complexes.
  • Thermal Stability: Thermogravimetric analysis (TGA) shows thermal stability and decomposition patterns, important for handling and application.
  • Computational Studies: Density Functional Theory (DFT) calculations provide optimized geometries, molecular electrostatic potential surfaces, and frontier molecular orbital analyses, supporting experimental findings.
  • Biological Evaluation: Some derivatives and complexes exhibit biological activity, including DNA interaction, indicating potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Rigidity and Saturation :

  • The target compound ’s octahydrobenzimidazole substituent is fully saturated, reducing aromaticity compared to benzimidazole/benzothiazole analogs. This may enhance solubility but reduce π-π stacking interactions .
  • In contrast, C08743791 incorporates a triazole-pyrazole hybrid substituent, enabling multiple hydrogen-bonding interactions with residues like D108 and E109 in enzymatic targets .

Hydrogen-Bonding and Dimerization: Benzimidazole derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) form centrosymmetric dimers via N–H···N bonds, critical for crystal packing and stability . The target compound’s saturated substituent may limit similar dimerization due to reduced hydrogen-bond donor capacity.

Biological Activity: Pyrrolopyrimidine derivatives (e.g., Compound 1) exhibit anti-Trypanosoma cruzi activity, with the 4,6-dimethylpyrimidine core identified as essential for binding .

Lipophilicity and Solubility :

  • Compounds with bulky aryl groups (e.g., 4,6-bis(4-chlorophenyl)pyrimidin-2-amine derivatives) exhibit high lipophilicity, favoring membrane permeability but limiting aqueous solubility .
  • The target compound ’s saturated bicyclic substituent may balance lipophilicity and solubility, making it more suitable for oral bioavailability.

Biological Activity

4,6-Dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine is a compound that belongs to a class of chemical entities known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₅. The compound features a pyrimidine ring substituted with a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole derivatives. A review summarized the antibacterial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 μg/ml
Compound BE. coli4 μg/ml
This compoundTBDTBD

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways .

Case Study:
In a study involving synthesized benzimidazole derivatives, several compounds demonstrated potent anticancer activity against leukemia cell lines K562 and HEL. The structure–activity relationship indicated that modifications in the substituents significantly influenced their efficacy .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • DNA Intercalation: Some benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Regulation of Gene Expression: Compounds may influence the expression of genes associated with virulence in pathogens .

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary assessments indicate that it may act as an irritant; however, comprehensive toxicity studies are necessary to evaluate its safety for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between 4,6-dimethylpyrimidin-2-amine derivatives and benzimidazole precursors. A common method involves heating 1H-benzimidazol-2-amine with acetylacetone (4,6-dimethylpyrimidin-2-yl cyanamide) at 473 K for 1 hour in the presence of acetic acid as a catalyst, followed by recrystallization from ethanol (yield: 80%) . Key optimization parameters include:

  • Temperature control : Maintaining 473 K prevents side reactions like decomposition of the benzimidazole ring.
  • Solvent choice : Ethanol is optimal for recrystallization due to its polarity and ability to dissolve impurities.
  • Catalyst ratio : Acetic acid (2–3 drops) ensures protonation of intermediates, accelerating cyclization .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters:

ParameterValue
a8.28 Å
b9.61 Å
c16.57 Å
α92.1°
β96.1°
γ112.6°

The lattice is stabilized by intramolecular N–H⋯N hydrogen bonds (2.10–2.25 Å) between the benzimidazole NH and pyrimidine N atoms. Intermolecular N–H⋯O interactions (2.85 Å) further link adjacent molecules into centrosymmetric dimers .

Advanced Research Questions

Q. What experimental challenges arise in resolving contradictions in hydrogen-bonding patterns across structural studies?

Discrepancies in hydrogen-bond metrics (e.g., bond lengths and angles) may stem from:

  • Temperature-dependent polymorphism : Crystallization at 295 K vs. higher temperatures alters packing efficiency .
  • Proton disorder : The NH group in the benzimidazole ring exhibits positional flexibility, requiring constrained refinement (N–H = 0.86 ± 0.01 Å) .
    Resolution strategy : Use neutron diffraction or low-temperature (<100 K) X-ray studies to reduce thermal motion artifacts .

Q. How do structural modifications (e.g., replacing benzimidazole with benzothiazole) influence hydrogen bonding and bioactivity?

Replacing benzimidazole with benzothiazole (as in C13H12N4S derivatives) reduces hydrogen-bond donor capacity but enhances π-π stacking due to sulfur’s electronegativity. This modification:

  • Alters dimerization : Forms cyclic R₂²(8) hydrogen-bonded dimers (N–H⋯N = 2.18 Å) instead of chains .
  • Impacts bioactivity : Benzothiazole derivatives show higher kinase inhibition (IC₅₀ = 0.8 µM) due to improved hydrophobic interactions with ATP-binding pockets .

Q. What computational methods validate the compound’s interaction with kinase targets, and how do binding free energies correlate with experimental IC₅₀ values?

Molecular dynamics (MD) simulations and MM/PBSA calculations predict binding modes to kinases (e.g., EGFR, VEGFR2). Key findings:

  • Hydrogen-bond networks : Pyrimidine N1 and benzimidazole NH form critical interactions with kinase hinge regions (ΔG ~ -9.2 kcal/mol).
  • Correlation with experiment : Computed ΔG values (R² = 0.89) align with in vitro IC₅₀ data, validating virtual screening protocols .

Methodological Recommendations

  • Synthetic reproducibility : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .
  • Crystallography : Refine H-atom positions using SHELXL with riding models (C–H = 0.93–0.98 Å) and isotropic displacement parameters .
  • Bioactivity assays : Pair surface plasmon resonance (SPR) with MD simulations to resolve binding kinetics (kₐ/kₐ = 10³–10⁴ M⁻¹s⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.